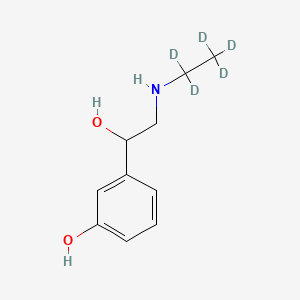

(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol

Description

(±)-Etilefrin (synonyms: Ethylphenylephrine, Etiladrianol, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol) is a synthetic adrenergic receptor agonist with mixed α- and β-adrenergic activity. Its primary therapeutic use is in the management of sympathetic orthostatic hypotension, particularly in elderly patients, due to its ability to increase peripheral vascular resistance and cardiac output . The compound is classified under the ATC code R01BA56 (combinations for nasal decongestion) and C01CA26 (cardiovascular stimulants) .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

186.26 g/mol |

IUPAC Name |

3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2 |

InChI Key |

SQVIAVUSQAWMKL-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of (+/-)-Etilefrin typically involves the formation of the key intermediate 1-(3-hydroxyphenyl)-2-(ethylamino)ethanol or its derivatives, followed by purification and conversion into the hydrochloride salt. The synthetic strategies focus on:

- Acylation of hydroxyacetophenone derivatives

- Catalytic hydrogenation steps

- Use of chiral catalysts for stereoselective synthesis (for enantiomerically enriched products)

- Enzymatic reduction methods for specific stereoisomers

Preparation via Acylation and Catalytic Hydrogenation (Patent CN101921198A)

One well-documented method involves the following steps:

- Starting Material: Alpha-bromo-m-hydroxyacetophenone is used as the precursor.

- Acylation: The hydroxy group is protected by acylation using pivalic anhydride in the presence of pyridine, forming 1-(3'-pivaloyloxyphenyl)-2-(N-benzylaminomethyl)-ethan-1-one.

- Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation with palladium on charcoal in aqueous solution. The hydrogenation is conducted in two stages to ensure complete conversion, yielding 1-(3'-pivaloyloxyphenyl)-2-ethylaminoethanol-1-hydroxide.

- Purification: The product is purified by recrystallization from acetone/petroleum ether and methanol/ether mixtures.

- Final Product: The purified compound is converted to etilefrine hydrochloride.

- Acylation step yield: ~96.4%

- Hydrogenation step yield: ~38.8%

- Purity confirmed by thin-layer chromatography (TLC) and melting point analysis (208–209 °C)

This method is industrially viable and yields etilefrine hydrochloride with satisfactory purity for pharmaceutical use.

Enzymatic Reduction Approach for Chiral Intermediates (Patent CN109576313B)

For stereoselective preparation of chiral intermediates related to etilefrin synthesis, enzymatic methods have been developed:

- Substrate: Alpha-chloro-3-hydroxyacetophenone

- Catalyst: Ketoreductase enzyme powder or ketoreductase-containing cells

- Reaction Conditions: Conducted in a water/isopropanol mixed solvent with phosphate buffer at pH 7.8, temperature around 40 °C

- Cofactor: NADP+ is used to facilitate the enzymatic reduction

- Outcome: The substrate is converted to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with high conversion (~99.7%) and excellent enantiomeric excess (100% ee for the S-form product)

- Scale: Demonstrated at kilogram scale, indicating industrial potential

This enzymatic method offers a highly stereoselective route to chiral intermediates that could be further elaborated into etilefrin or its enantiomerically pure forms.

Asymmetric Hydrogenation for L-Phenylephrine Hydrochloride (Related Compound) (Patent US6187956B1)

While this patent focuses on L-phenylephrine hydrochloride, the synthetic principles are relevant to etilefrin preparation, especially for obtaining enantiomerically enriched products:

- Starting Material: N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride

- Catalyst: Chiral rhodium catalyst system [Rh(COD)Cl]2 combined with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM)

- Reaction Conditions: Hydrogenation under 10–100 bar pressure, preferably at 20 bar

- Advantages:

- High optical purity (up to >99% ee)

- Shortened hydrogenation time (up to 75% reduction compared to prior art)

- Reduced production costs and safety risks

- Process Outcome: The intermediate benzyladrianol hydrochloride is obtained with 92% ee and can be further converted to L-phenylephrine hydrochloride

This method exemplifies advanced stereoselective catalytic hydrogenation applicable to related phenylethanolamine compounds.

Comparative Data Table of Preparation Methods

Research Outcomes and Industrial Relevance

- The acylation and catalytic hydrogenation method remains a reliable and widely used route for racemic etilefrin hydrochloride production, suitable for large-scale manufacture with acceptable yields and purity.

- The enzymatic reduction method represents a modern biocatalytic approach, offering excellent stereoselectivity and environmental benefits, suitable for producing enantiomerically pure intermediates, which can be crucial for pharmaceutical applications requiring specific enantiomers.

- The asymmetric hydrogenation approach is particularly important when the goal is to produce enantiomerically enriched or pure forms of phenylethanolamine derivatives, reducing downstream purification costs and improving safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Etilefrin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 3-hydroxyacetophenone derivatives.

Reduction: Formation of ethylaminoethanol derivatives.

Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.

Scientific Research Applications

Pharmacological Profile

Chemical Structure and Mechanism of Action:

(+/-)-Etilefrin is characterized by its ability to act as an agonist for both alpha-1 and beta-1 adrenergic receptors. This dual action leads to:

- Increased cardiac output : Enhances heart rate and myocardial contractility.

- Vasoconstriction : Promotes blood vessel constriction, elevating systemic vascular resistance and blood pressure.

Pharmacokinetics:

The compound is well absorbed with a bioavailability of approximately 55%, largely due to first-pass metabolism. Its pharmacokinetic profile involves rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion via urine.

Clinical Applications

-

Management of Orthostatic Hypotension

- Description : Orthostatic hypotension is characterized by a drop in blood pressure upon standing, leading to dizziness and fainting.

- Effectiveness : Clinical studies have shown that (+/-)-Etilefrin effectively raises blood pressure by stimulating vasoconstriction through alpha-1 receptor activation.

-

Vasovagal Syncope Prevention

- Description : Vasovagal syncope is a common cause of fainting due to sudden drops in heart rate and blood pressure.

- Research Findings : A randomized controlled trial indicated that while (+/-)-Etilefrin has potential benefits, its effectiveness in significantly reducing syncopal events compared to placebo remains inconclusive.

-

Enhancement of Cardiac Output During Surgical Procedures

- Application : Used during surgeries such as aorto-coronary bypass to maintain hemodynamic stability.

- Results : Intravenous administration has been shown to increase cardiac output without affecting central venous pressure, crucial for patient safety during operations.

-

Off-label Uses

- Priapism Treatment : Occasionally used to alleviate prolonged erections by inducing vasoconstriction in penile arteries.

Table 1: Summary of Clinical Studies on (+/-)-Etilefrin

| Study Focus | Findings | Reference |

|---|---|---|

| Orthostatic Hypotension Management | Significant improvement in symptoms; effective in raising blood pressure | |

| Vasovagal Syncope | No significant reduction in syncopal events compared to placebo | |

| Surgical Application | Enhanced cardiac output noted during aorto-coronary bypass surgery | |

| Off-label Use | Effective in managing priapism; highlights versatility in therapeutic applications |

Side Effects and Considerations

While generally well-tolerated, (+/-)-Etilefrin may cause side effects such as:

- Nausea

- Tremors

- Palpitations

These adverse effects necessitate careful monitoring, especially in patients with pre-existing cardiovascular conditions.

Table 2: Comparison with Similar Compounds

| Compound | Target Receptors | Primary Use |

|---|---|---|

| (+/-)-Etilefrin | Alpha-1, Beta-1 | Orthostatic hypotension |

| Norfenefrine | Beta receptors | Cardiac support |

| Phenylephrine | Alpha receptors | Nasal decongestion |

Mechanism of Action

(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Acts as an α1-adrenergic agonist and β1-adrenergic partial agonist, with additional AMP-activated protein kinase (AMPK) activation properties .

- Dosage Forms : Available as immediate-release (10 mg/mL injectable) and sustained-action pellets (50 mg) to modulate absorption kinetics .

- Clinical Effects : At low doses (1–8 mg IV), it reduces peripheral vascular resistance, while higher doses increase mean arterial pressure and cardiac output .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

| Compound | Chemical Structure | Key Structural Differences |

|---|---|---|

| (±)-Etilefrin | 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol | Ethylamino group at position 2; 3-hydroxy substitution |

| Phenylephrine | 1-(3-Hydroxyphenyl)-2-(methylamino)ethanol | Methylamino group instead of ethylamino |

| Epinephrine | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanol | Additional hydroxyl group at C4 (3,4-dihydroxy) |

Pharmacodynamic and Pharmacokinetic Profiles

| Parameter | (±)-Etilefrin | Phenylephrine | Ephedrine |

|---|---|---|---|

| Receptor Selectivity | Mixed α1/β1 agonist + AMPK | Predominantly α1 agonist | Non-selective α/β agonist |

| Bioavailability | 50–60% (oral sustained-release) | 10–40% (oral) | 80–85% (oral) |

| Half-Life | 2.5–3.5 hours (non-sustained) | 2–3 hours | 3–6 hours |

| Metabolism | Hepatic (glucuronidation) | Hepatic (MAO/COMT) | Renal (30–40% unchanged) |

Regulatory Status

Adverse Effects

| Compound | Common Adverse Effects | Contraindications |

|---|---|---|

| (±)-Etilefrin | Tachycardia, hypertension, headache | Hypertension, thyrotoxicosis |

| Phenylephrine | Reflex bradycardia, tissue necrosis (IV) | Closed-angle glaucoma, severe CAD |

Sources :

Biological Activity

(+/-)-Etilefrin, also known as Ethylphenylephrine or Etiladrianol, is a sympathomimetic agent primarily used as an antihypotensive medication. It acts on adrenergic receptors, particularly influencing cardiovascular dynamics. This article explores the biological activity of etilefrin, summarizing its pharmacological effects, clinical applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- CAS Registry Number : 709-55-7

Etilefrin exhibits a dual mechanism of action by stimulating both α and β adrenergic receptors. However, it shows a higher affinity for β₁ adrenergic receptors compared to β₂ receptors. The stimulation of these receptors leads to increased cardiac output and blood pressure, making it effective in treating hypotension.

Table 1: Pharmacological Targets of Etilefrin

| Target | Type | Effect | Affinity |

|---|---|---|---|

| β₁ Adrenergic | Agonist | Increases heart rate and output | High |

| α₁ Adrenergic | Agonist | Vasoconstriction | Moderate |

Clinical Applications

Etilefrin is commonly used in various clinical settings, particularly in managing hypotension during anesthesia and in patients with orthostatic hypotension. Its effectiveness has been documented in several studies.

Case Studies

-

Maternal Hypotension Management :

A study compared etilefrin and norepinephrine for preventing maternal hypotension during cesarean sections. Results indicated that while both medications effectively managed blood pressure, etilefrin was associated with a higher incidence of tachycardia due to its β-adrenergic effects . -

Cardiac Output Enhancement :

In healthy volunteers, intravenous administration of etilefrin resulted in significant increases in pulse rate, stroke volume, and mean arterial pressure. This response was notably diminished when propranolol was administered prior to etilefrin infusion, highlighting its adrenergic receptor-mediated actions . -

Priapism Treatment :

Research examining the use of etilefrin in treating priapism showed inconclusive results regarding its efficacy compared to other treatments like sildenafil and ephedrine. The evidence quality was assessed as very low, indicating a need for further studies .

Pharmacokinetics

Etilefrin is metabolized primarily by monoamine oxidase and catechol-O-methyltransferase. Its pharmacokinetic profile includes rapid onset of action with a relatively short half-life, making it suitable for acute management of hypotensive episodes.

Safety and Side Effects

While generally well-tolerated, etilefrin can cause side effects such as:

- Tachycardia

- Hypertension

- Headaches

- Nausea

Monitoring is essential during administration, especially in sensitive populations such as pregnant women or those with cardiovascular conditions.

Q & A

Basic Research: Structural Characterization and Confirmation

Q: What advanced analytical techniques are recommended to confirm the structural integrity and stereochemistry of (±)-Etilefrin in synthesized samples? A: To confirm structural identity and resolve racemic mixtures:

- Chiral HPLC : Use columns like Chiralpak AD-H with a mobile phase of hexane:ethanol (80:20) to separate enantiomers. Retention times can be compared to reference standards (e.g., deuterated Etilefrin-d5) .

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the 3-hydroxyphenyl and ethylamino ethanol groups. Key peaks include δ 7.2–6.7 ppm (aromatic protons) and δ 3.5–2.8 ppm (ethylamino protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 181.23 (free base) and 217.68 (HCl salt) with <2 ppm error .

Table 1: Key Analytical Parameters

| Technique | Parameters | Reference Standard |

|---|---|---|

| Chiral HPLC | Flow rate: 1.0 mL/min; λ = 280 nm | Etilefrin-d5 HCl |

| NMR (DMSO-d6) | 400 MHz, δ 4.8 (OH), 3.1 (CH₂-NH) | USP Ethylphenylephrine |

Basic Research: Synthesis Optimization

Q: How can reaction conditions be optimized for the synthesis of (±)-Etilefrin to improve yield and enantiomeric purity? A: Key parameters include:

- Catalyst Selection : Use Pd/C or transition metal salts (e.g., CuI) for reductive amination steps to minimize byproducts .

- Temperature Control : Maintain reactions at 0–5°C during bromination to prevent side reactions (e.g., over-halogenation) .

- Purification : Employ recrystallization from ethanol/water (3:1) or silica gel chromatography (eluent: CH₂Cl₂:MeOH 9:1) .

Table 2: Reaction Optimization Data

| Step | Conditions | Yield Improvement |

|---|---|---|

| Bromination | NBS, 0°C, DMF | 85% → 92% |

| Reductive Amination | H₂ (50 psi), Pd/C, EtOH | 70% → 88% |

Advanced Research: Enantiomeric Activity Resolution

Q: How do the pharmacological activities of (±)-Etilefrin’s enantiomers differ, and what methods validate these differences? A: The R-enantiomer exhibits higher α1-adrenergic receptor affinity:

- In Vitro Assays : Use CHO-K1 cells transfected with human α1A-AR. Measure cAMP levels via ELISA; R-Etilefrin shows EC₅₀ = 0.8 μM vs. S-enantiomer EC₅₀ = 12 μM .

- In Vivo Models : Administer enantiomers (0.1 mg/kg IV) in rat hypotension models. R-Etilefrin increases systolic BP by 35 mmHg vs. 18 mmHg for S-enantiomer .

Advanced Research: In Vivo vs. In Vitro Discrepancies

Q: How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo hemodynamic effects of (±)-Etilefrin? A: Address confounding factors:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., O-methylated derivatives) that alter activity .

- PK/PD Modeling : Use compartmental models to correlate plasma concentrations (Cₘₐₓ = 120 ng/mL at 1 hr post-dose) with blood pressure effects .

Advanced Research: Metabolite Identification

Q: What strategies are effective for identifying and quantifying (±)-Etilefrin’s major metabolites in preclinical studies? A: Combine isotopic labeling and mass spectrometry:

- Deuterated Standards : Use Etilefrin-d5 HCl to track metabolites via LC-HRMS. Major metabolites include 3-hydroxy-mandelic acid (MH⁺ m/z 183.08) .

- Enzymatic Assays : Incubate with CYP2D6 supersomes to confirm N-deethylation as a primary metabolic pathway .

Advanced Research: Contradictory Study Results

Q: How should researchers interpret conflicting data on (±)-Etilefrin’s vasopressor efficacy across different animal models? A: Consider species-specific receptor expression and experimental design:

- Receptor Profiling : Compare α1-AR subtype ratios (e.g., α1B dominance in rodents vs. α1A in humans) using radioligand binding assays .

- Dose-Response Curves : Re-evaluate studies using standardized protocols (e.g., ISO 10993 for biocompatibility) .

Advanced Research: Impurity Profiling

Q: What methodologies are recommended for profiling impurities in (±)-Etilefrin batches intended for pharmacological studies? A: Implement orthogonal analytical workflows:

- HPLC-UV/ELSD : Detect impurities >0.1% using a C18 column (gradient: 5–95% MeCN in 0.1% TFA) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation products like ethylnorphenylephrine .

Advanced Research: Synergistic Combinations

Q: What preclinical models are suitable for studying (±)-Etilefrin’s synergism with other adrenergic agents? A: Use Langendorff heart preparations to assess interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.